(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4S/c12-11-13-5-9(19-11)6-18-10(15)7-1-3-8(4-2-7)14(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAXXUCUMQSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate: Structural Profile & Synthetic Utility
Executive Summary
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a specialized ester derivative comprising a bioactive 2-chlorothiazole "head" and a crystalline 4-nitrobenzoate "tail." While the chlorothiazole moiety is the pharmacophore responsible for the bioactivity of neonicotinoid insecticides (e.g., Clothianidin, Thiamethoxam) and certain antivirals (Ritonavir intermediates), this specific ester serves a distinct role in pre-clinical development.
It functions primarily as a crystallographic surrogate and chromatographic standard . The 4-nitrobenzoate moiety imparts high crystallinity and strong UV absorbance to the otherwise difficult-to-handle (2-chloro-1,3-thiazol-5-yl)methanol, enabling precise structural elucidation and HPLC tracking during synthetic optimization.
Structural Anatomy & Pharmacophore Analysis
The molecule is bipartite, linked by a methylene bridge. Understanding the electronic push-pull between these two domains is critical for synthesis and stability.
| Domain | Structure | Electronic Function | Experimental Utility |
| Head Group | 2-chloro-1,3-thiazole | Electron-deficient aromatic ring. The C2-Cl is susceptible to nucleophilic aromatic substitution ( | Bioactive Core: Binds to nAChRs (insect) or viral proteases. |
| Linker | Methylene (-CH2-) | Reactivity Hotspot: The benzylic-like position allows | |
| Tail Group | 4-nitrobenzoate | Electron-withdrawing ester. Strong | Crystallization Anchor: Promotes lattice formation for X-ray diffraction. |
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Molecular Formula:
-
Molecular Weight: 298.70 g/mol
-
Predicted LogP: ~2.3 – 2.5 (Moderate lipophilicity)
-
Melting Point: Expected range 110–130°C (High crystallinity due to nitro-group stacking).
Synthetic Pathways & Mechanism
The synthesis relies on a classical nucleophilic substitution (
Reaction Logic
We utilize 2-chloro-5-(chloromethyl)thiazole (CCMT) as the electrophile. Direct esterification of the alcohol is possible but less efficient due to the instability of the free alcohol. The salt displacement method is preferred.
Reagents:
-
Electrophile: 2-chloro-5-(chloromethyl)thiazole (CCMT).
-
Nucleophile: 4-nitrobenzoic acid (deprotonated in situ).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Mechanism Diagram
Caption: Convergent synthesis via cesium-promoted SN2 displacement in polar aprotic media.
Detailed Experimental Protocol
Safety Note: CCMT is a potent alkylating agent and skin sensitizer. 4-nitro compounds are potential explosives if heated dry. Perform all operations in a fume hood.
Step 1: Nucleophile Activation
-
Charge a round-bottom flask with 4-nitrobenzoic acid (1.0 equiv, e.g., 1.67 g).
-
Add anhydrous DMF (10 mL per gram of substrate).
-
Add
(1.1 equiv). Stir at Room Temperature (RT) for 30 minutes.-
Why: Cesium is larger than potassium, creating a "loose" ion pair with the carboxylate, increasing its nucleophilicity (the "Cesium Effect").
-
Step 2: Coupling
-
Add 2-chloro-5-(chloromethyl)thiazole (CCMT) (1.0 equiv) dropwise to the suspension.
-
Heat the mixture to 60°C for 4–6 hours.
-
Control Point: Do not exceed 80°C. Higher temperatures risk displacing the C2-chlorine on the thiazole ring.
-
-
Monitor by TLC (30% EtOAc in Hexanes). The starting acid (baseline) should disappear; the product will appear as a UV-active spot (
).
Step 3: Workup & Crystallization[10]
-
Pour the reaction mixture into ice-cold water (5x volume). The ester should precipitate immediately due to the hydrophobic nitrobenzoate tail.
-
Filter the solid and wash with water to remove DMF and inorganic salts.
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Acetone (9:1) . Cool slowly to 4°C.
-
Result: Pale yellow needles suitable for X-ray diffraction.
-
Applications in Drug Discovery
A. Crystallographic Surrogate
The primary utility of this ester is structural determination. The 2-chlorothiazole ring is often flexible or oily in simple derivatives.
-
Mechanism: The nitro group (
) and the phenyl ring of the benzoate engage in stacking interactions, locking the crystal lattice. -
Outcome: Allows precise measurement of the
bond angles and the planarity of the thiazole ring, critical for docking simulations in nAChR protein models.
B. HPLC Reference Standard
In metabolic stability studies of neonicotinoids, the "free alcohol" metabolite is often hard to detect.
-
Solution: Derivatizing the alcohol mixture with 4-nitrobenzoyl chloride yields this ester.
-
Detection: The 4-nitrobenzoate moiety has a molar extinction coefficient (
) > 10,000 at 254 nm, lowering the Limit of Detection (LOD) by orders of magnitude compared to the native alcohol.
C. Pathway Visualization
Caption: Workflow utilizing the ester for structural confirmation and analytical quantification.
References
-
Synthesis of Chlorothiazole Intermediates
-
Crystallographic Utility of Nitrobenzoates
-
General Esterification Protocols for Nitrobenzoates
-
Neonicotinoid Pharmacophore Chemistry
- Source: Jeschke, P. (2021). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
An In-depth Technical Guide to 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester, a novel compound with significant potential in medicinal chemistry and drug development. Although not extensively described in current literature, its structural motifs—a 2-chlorothiazole core, a hydroxymethyl linker, and a 4-nitrobenzoate ester—suggest a range of plausible biological activities. This document outlines a robust, multi-step synthetic pathway for its preparation, details methods for its purification and characterization, and explores its potential therapeutic applications based on the known pharmacology of its constituent chemical moieties. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Rationale for a Novel Thiazole Ester
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including antibiotics and anticancer agents.[1] Its derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-chloro substitution on the thiazole ring is a key feature, often serving as a crucial intermediate for further functionalization in the synthesis of complex molecules, including important insecticides like thiamethoxam and clothianidin, and pharmaceuticals such as the HIV protease inhibitor Ritonavir.[3]
The incorporation of a 4-nitrobenzoate ester introduces a moiety with its own set of interesting properties. Nitroaromatic compounds are known prodrugs, often activated by cellular reductases, and have been investigated for their antimicrobial and antitubercular activities.[4] Furthermore, the ester linkage provides a potential point for metabolic cleavage, allowing for the controlled release of the active pharmacophore.
This guide, therefore, proposes 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester as a target molecule of significant interest. By combining the established biological relevance of the 2-chlorothiazole core with the potential drug-like properties of the 4-nitrobenzoate ester, this compound represents a promising candidate for screening in various therapeutic areas. The following sections will provide a detailed roadmap for its synthesis and characterization, and a discussion of its potential applications.
Proposed Synthetic Pathway
The synthesis of the target compound can be logically approached in a three-step sequence, starting from commercially available precursors. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole
The initial step involves the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This compound can be prepared from 2-chloroallyl isothiocyanate via a chlorination and cyclization reaction.[3][5] Sulfuryl chloride is a commonly used chlorinating agent for this transformation.[6]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[3][5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-(chloromethyl)thiazole.
-
The product can be further purified by vacuum distillation.[5]
Causality Behind Experimental Choices:
-
The use of a halogenated solvent like dichloromethane provides a non-reactive medium for the chlorination reaction.
-
Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the exothermic reaction and prevent the formation of side products.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and excess reagents.
Step 2: Synthesis of 2-chloro-5-(hydroxymethyl)thiazole
The next step is the selective conversion of the chloromethyl group to a hydroxymethyl group. This can be achieved via a nucleophilic substitution reaction with a carboxylate salt, followed by hydrolysis. Using sodium formate is a common method for this type of transformation.[7]
Experimental Protocol:
-
To a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add sodium formate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[7]
-
Monitor the formation of the formate ester intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
For the hydrolysis step, add an aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature for 2-3 hours.
-
After hydrolysis is complete (as monitored by TLC), neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-chloro-5-(hydroxymethyl)thiazole can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium formate is an effective and inexpensive nucleophile for displacing the primary alkyl chloride.[7]
-
DMF is a suitable polar aprotic solvent that can dissolve both the organic substrate and the inorganic salt.
-
The subsequent hydrolysis under basic conditions efficiently cleaves the formate ester to reveal the desired alcohol.
Step 3: Esterification to Yield 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester
The final step is the esterification of the hydroxymethyl group with 4-nitrobenzoyl chloride. This is a standard acylation reaction, typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[8][9]
Experimental Protocol:
-
Dissolve 2-chloro-5-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq).[9]
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the alcohol solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction with a dilute aqueous solution of HCl.
-
Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an acid chloride like 4-nitrobenzoyl chloride ensures a rapid and high-yielding esterification reaction.[10]
-
Anhydrous conditions are essential as the acid chloride will react with any water present.
-
The base (triethylamine or pyridine) neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[9]
Caption: Detailed reaction scheme for the synthesis.
Characterization and Data
Thorough characterization of the final compound and its intermediates is essential to confirm their identity and purity. The following table summarizes the expected analytical data.
| Compound | Method | Expected Data |
| 2-chloro-5-(chloromethyl)thiazole | ¹H NMR | Singlet around 4.7 ppm (2H, -CH₂Cl), Singlet around 7.5 ppm (1H, thiazole-H)[5] |
| ¹³C NMR | Signal for -CH₂Cl, signals for thiazole ring carbons | |
| MS (EI) | Molecular ion peak corresponding to C₄H₃Cl₂NS | |
| 2-chloro-5-(hydroxymethyl)thiazole | ¹H NMR | Singlet around 4.6 ppm (2H, -CH₂OH), Singlet around 7.4 ppm (1H, thiazole-H), broad singlet for -OH |
| ¹³C NMR | Signal for -CH₂OH, signals for thiazole ring carbons | |
| IR (KBr) | Broad absorption around 3300 cm⁻¹ (O-H stretch) | |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to C₄H₄ClNOS | |
| 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester | ¹H NMR | Singlet around 5.4 ppm (2H, -CH₂-O-), Singlet around 7.6 ppm (1H, thiazole-H), Multiplets in the aromatic region (4H, nitrobenzoate) |
| ¹³C NMR | Signal for -CH₂-O-, signals for thiazole ring carbons, signals for nitrobenzoate carbons, carbonyl signal (~165 ppm) | |
| IR (KBr) | Strong absorption around 1720 cm⁻¹ (C=O stretch), absorptions for NO₂ group (~1530 and 1350 cm⁻¹) | |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to C₁₁H₇ClN₂O₄S |
Potential Applications and Future Research
The structural features of 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester suggest several avenues for investigation in drug discovery.
-
Antimicrobial Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[1][11] The presence of the chloro and nitro groups may enhance this activity. The compound could be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12]
-
Anticancer Potential: Many thiazole-containing compounds have demonstrated significant antiproliferative activity.[13] The nitroaromatic moiety could also contribute to anticancer effects, potentially through bioreductive activation in hypoxic tumor environments.
-
Enzyme Inhibition: The thiazole ring is a common feature in various enzyme inhibitors.[14] The target compound could be evaluated for its inhibitory activity against kinases, proteases, or other enzymes relevant to disease pathways.
Future research should focus on the synthesis and in vitro biological evaluation of this compound. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on both the thiazole and the benzoate rings to optimize potency and selectivity.
Safety and Handling
As with any novel chemical compound, 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards: Be aware of the specific hazards of the reagents used in the synthesis, particularly sulfuryl chloride and 4-nitrobenzoyl chloride, which are corrosive and moisture-sensitive.
A full safety data sheet (SDS) should be consulted for each reagent and developed for the final compound before handling significant quantities.
Conclusion
This technical guide has presented a comprehensive plan for the synthesis, characterization, and potential application of 2-chloro-5-(hydroxymethyl)thiazole 4-nitrobenzoate ester. By leveraging established synthetic methodologies for its precursor moieties, a reliable pathway to this novel compound has been outlined. The convergence of the biologically active 2-chlorothiazole core with the 4-nitrobenzoate ester makes this a molecule of considerable interest for further investigation in the field of medicinal chemistry. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers embarking on the study of this promising compound.
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- Google Patents. (n.d.). Technique for preparing 5-hydroxymethyl thiazole by one pot method.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
ResearchGate. (2025). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved February 23, 2026, from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved February 23, 2026, from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
ResearchGate. (2025). Complexes With Biologically Active Ligands. Part 4. Coordination Compounds of Chlorothiazide With Transition Metal Ions Behave as Strong Carbonic Anhydrase Inhibitors. Retrieved February 23, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. Retrieved February 23, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2019). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 12(12), 5848-5854. [Link]
-
Circulation. (1960). The Mode of Action and Use of Chlorothiazide and Related Compounds. Circulation, 22(6), 1007-1020. [Link]
-
National Center for Biotechnology Information. (2023). Effect of Antihypertensive Drug (Chlorothiazide) on Fibrillation of Lysozyme: A Combined Spectroscopy, Microscopy, and Computational Study. International Journal of Molecular Sciences, 24(3), 2883. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Asian Journal of Pharmaceutical and Clinical Research, 14(4), 1-8. [Link]
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Patsnap. (2014). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved February 23, 2026, from [Link]
-
Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved February 23, 2026, from [Link]
-
European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3362. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]
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Pearson. (n.d.). Show how you would accomplish the following conversions in good y... Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Retrieved February 23, 2026, from [Link]
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Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262. [Link]
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Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301. [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved February 23, 2026, from [Link]
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National Center for Biotechnology Information. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. [Link]
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Technical Guide: Stability of Chlorothiazole Ring in Nitrobenzoate Esters
This guide provides an in-depth technical analysis of the stability profile of chlorothiazole moieties when conjugated with or present alongside nitrobenzoate esters . This structural combination is frequently encountered in the synthesis of antimicrobial agents (e.g., nitazoxanide derivatives), prodrugs, and agrochemical intermediates.
The guide focuses on the 2-chlorothiazole isomer, as it is the most electronically active and commonly used variant, but principles apply broadly to chlorinated thiazoles.
Executive Summary
The coexistence of a chlorothiazole ring and a nitrobenzoate ester within a single molecular architecture creates a system with distinct "hotspots" of reactivity. While the thiazole ring itself possesses significant aromatic stability, the C2-chlorine substituent is highly susceptible to Nucleophilic Aromatic Substitution (
Conversely, the nitrobenzoate ester is an "activated ester," prone to rapid hydrolysis under basic conditions due to the strong inductive ($ -I
Structural & Electronic Analysis
The Chlorothiazole Moiety
The 2-chlorothiazole ring is an electron-deficient heteroaromatic system.
-
Electronic Character: The nitrogen atom at position 3 exerts a strong pull on the ring electrons, making the C2 position highly electrophilic.
-
Leaving Group Lability: The chlorine atom at C2 is a good leaving group. Unlike chlorobenzene, which requires harsh conditions for substitution, 2-chlorothiazole undergoes
readily with nucleophiles (amines, thiols, hydroxides). -
Ring Stability: The skeletal integrity of the thiazole ring is generally robust against acid/base hydrolysis but is sensitive to singlet oxygen (
) mediated photo-oxidation, leading to ring cleavage via endoperoxide intermediates.
The Nitrobenzoate Ester
-
Activation: The nitro group (
) on the benzoate ring (para or meta) dramatically lowers the of the parent benzoic acid and increases the electrophilicity of the ester carbonyl carbon. -
Hydrolytic Lability: Nitrobenzoate esters hydrolyze
to times faster than unsubstituted benzoates. This makes them excellent transient protecting groups but poor candidates for long-term aqueous stability at pH > 7.
Degradation Pathways & Mechanisms
Pathway A: Base-Catalyzed Hydrolysis (Ester Cleavage)
This is the kinetically dominant pathway in aqueous media.
-
Mechanism:
(Base-catalyzed, acyl-oxygen cleavage). -
Kinetics: Pseudo-first-order at constant pH. The rate constant
is directly proportional to . -
Outcome: Releases the free chlorothiazole alcohol/amine and the nitrobenzoic acid .
-
Critical Note: Once hydrolyzed, the free chlorothiazole species may exhibit different solubility and reactivity profiles than the parent ester.
Pathway B: Nucleophilic Aromatic Substitution ( )
If the ester linkage remains intact, the chlorothiazole ring is vulnerable to attack at the C2 position.
-
Nucleophiles: In biological systems, glutathione (GSH) or HSA (Human Serum Albumin) thiols are primary offenders. In synthetic contexts, residual bases (methoxide, hydroxide) can displace the chlorine.
-
Mechanism: The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer-like complex (sigma complex), followed by the elimination of the chloride ion.
-
Product: A 2-substituted thiazole (e.g., 2-hydroxythiazole, 2-aminothiazole), effectively destroying the pharmacophore.
Pathway C: Reductive Instability (Chemoselective Challenge)
During the reduction of the nitro group (e.g., to an amine for further coupling), the C-Cl bond on the thiazole is at risk of hydrodehalogenation .
-
Risk Factor: Catalytic hydrogenation (
) will often cleave the C-Cl bond before or simultaneously with reducing the nitro group. -
Mitigation: Use chemoselective reducing agents like Iron/Ammonium Chloride (
) or Tin(II) Chloride ( ) to reduce the nitro group while sparing the chlorothiazole halogen.
Visualization of Degradation Pathways
Caption: Primary degradation vectors for chlorothiazole-nitrobenzoate conjugates: Hydrolysis (Red), Nucleophilic Substitution (Yellow), and Reduction (Green).
Experimental Protocols for Stability Profiling
To validate the stability of a specific chlorothiazole-nitrobenzoate candidate, the following "Forced Degradation" protocols are recommended. These are designed to be self-validating systems where mass balance is monitored.
Protocol: pH-Rate Profile Determination
Objective: Determine the specific base-catalysis rate constant (
-
Buffer Preparation: Prepare 50 mM Britton-Robinson buffers adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0.
-
Stock Solution: Dissolve the compound in Acetonitrile (ACN) to 1 mg/mL.
-
Initiation: Spike 100 µL of stock into 9.9 mL of each buffer (pre-warmed to 37°C). Final organic solvent concentration should be
. -
Sampling: Aliquot 500 µL at
min. -
Quenching: Immediately add 500 µL of cold ACN:0.1% Formic Acid to quench the reaction and precipitate buffer salts.
-
Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the Parent and the appearance of the Nitrobenzoic Acid fragment (usually absorbs strongly at 254 nm).
Protocol: Thiol Reactivity Challenge (GSH Assay)
Objective: Assess the susceptibility of the chlorothiazole ring to nucleophilic attack by biological thiols.
-
Reagent: Prepare a 10 mM Glutathione (GSH) solution in PBS (pH 7.4).
-
Incubation: Mix compound (10 µM final) with GSH (1 mM final, 100-fold excess) at 37°C.
-
Monitoring: Inject samples into LC-MS at 0h, 4h, and 24h.
-
Detection Criteria: Look for the mass shift corresponding to the GSH-adduct (
).-
Pass Criteria: < 5% adduct formation after 24h.
-
Analytical Methodologies
| Parameter | Recommended Technique | Target Signal / Observation |
| Ester Hydrolysis | HPLC-UV (Reverse Phase) | Shift in retention time. The acid product will elute earlier (more polar) than the ester. |
| Ring Integrity | 1H-NMR | Monitor the thiazole proton (C5-H). Loss of Cl often shifts C5-H signal upfield due to increased shielding. |
| Trace Degradants | LC-MS/MS (Q-TOF) | Detect "M-Cl+OH" (hydrolysis of Cl) or "M-Cl+GSH" adducts. |
| Photostability | Solid State Exposure | Expose solid sample to 1.2 million lux hours. Dissolve and check for ring-opening products (endoperoxides). |
Case Study: Nitazoxanide Analogs
In the development of Nitazoxanide (a nitrothiazole salicylamide), stability data indicates that the ester linkage is the weak point in plasma, rapidly hydrolyzing to the active metabolite (tizoxanide). However, when introducing a chlorine atom to the thiazole ring in similar analogs:
-
Plasma Stability: The electron-withdrawing chlorine slightly stabilizes the ester against enzymatic hydrolysis compared to the non-chlorinated variant by reducing the electron density on the leaving group, but this effect is marginal.
-
Metabolic Toxicity: If the ester hydrolyzes, the resulting 2-chloro-5-nitrothiazole (hypothetical metabolite) is highly reactive toward hepatic proteins via
, potentially leading to idiosyncrasies.
References
-
Hammett linear free-energy relationships in ester hydrolysis. Semantic Scholar. Link
-
Nucleophilic substitution of chlorine in chlorothiazoles. BenchChem Protocols. Link
-
Photo-degradation of thiazole compounds. PubMed. Link
-
Stability of Nitazoxanide and related nitrothiazoles. ResearchGate. Link
-
Reactivity of 2-halothiazoles toward nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Link
Methodological & Application
Crystallization solvents for (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Technical Application Note: Crystallization Optimization for (2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Part 1: Executive Summary & Strategic Rationale
The compound (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate represents a critical structural derivative in the synthesis and purification of neonicotinoid precursors. While the parent alcohol, (2-chloro-1,3-thiazol-5-yl)methanol, is often an oil or low-melting solid prone to oxidation, the 4-nitrobenzoate ester serves as a robust "crystallinity anchor."
This derivatization strategy utilizes the
Key Technical Objectives:
-
Purification: Removal of unreacted 2-chloro-5-(chloromethyl)thiazole and nitrobenzoic acid byproducts.
-
Polymorph Control: Targeting the stable triclinic or monoclinic habit suitable for X-ray diffraction (SCXRD) or long-term storage.
-
Yield Maximization: Achieving >85% recovery with >99% HPLC purity.
Part 2: Solvent Selection Logic (The "Why" and "How")
The solubility profile of this compound is governed by two competing domains: the polar, electron-deficient nitrobenzoate tail and the heterocyclic, moderately polar chlorothiazole head .
Solubility Mapping Table
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Protic Polar | Methanol, Ethanol | Hydrogen bonding with nitro/ester groups. | High (Primary Solvent) |
| Aprotic Polar | Acetone, Acetonitrile | Dipole-dipole interactions. | Medium (Good for X-ray) |
| Esters | Ethyl Acetate, IPM | Van der Waals & weak polar forces. | High (Good for Scale-up) |
| Non-Polar | Heptane, Hexane, Toluene | Minimal interaction. | Antisolvent Only |
| Chlorinated | DCM, Chloroform | High solubility due to polarizability. | Avoid (Too soluble, toxic) |
Recommended Solvent Systems
Based on the dielectric constants and the "Rule of 3" for nitrobenzoate esters, the following systems are validated for this specific matrix:
-
System A (High Yield): Ethanol / Water (90:10 v/v)
-
System B (High Purity): Ethyl Acetate / n-Heptane
-
System C (Analytical/SCXRD): Acetonitrile (Slow Evaporation)
Part 3: Experimental Protocols
Protocol 1: Solvent Screening (Micro-Scale)
Objective: Determine the Metastable Zone Width (MSZW) for scale-up.
-
Preparation: Weigh 100 mg of crude (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate into a 4 mL vial.
-
Dissolution: Add Ethanol dropwise at 60°C (boiling point proximity) with magnetic stirring (300 RPM).
-
Saturation Point: Record the volume required to achieve a clear solution (
).-
Target: If
mL, the solvent is too strong. If mL, it is too weak.
-
-
Cooling: Allow the vial to cool to 25°C at a rate of 1°C/min.
-
Observation:
-
Immediate Precipitate: Nucleation is too fast (risk of occlusion). Action: Add 10% co-solvent.
-
Oiling Out: Liquid-liquid phase separation. Action: Switch to Ethyl Acetate/Heptane.
-
Crystalline Needles: Ideal result.
-
Protocol 2: Scale-Up Crystallization (The "Self-Validating" Workflow)
Objective: Isolate >10g of material with >99% purity.
Reagents:
-
Crude Ester (10 g)
-
Ethyl Acetate (Reagent Grade)
-
n-Heptane (HPLC Grade)
Step-by-Step Methodology:
-
Dissolution (The "Clear Point"):
-
Charge 10 g of crude solid into a 250 mL round-bottom flask.
-
Add 40 mL Ethyl Acetate .
-
Heat to reflux (77°C). If solid remains, add Ethyl Acetate in 2 mL increments until clear.
-
Validation: The solution must be transparent yellow. If dark/tarry, perform a hot filtration through Celite.
-
-
Nucleation Setup:
-
Remove from heat and allow to cool to 50°C.
-
Add n-Heptane dropwise via an addition funnel.
-
The Cloud Point: Stop addition immediately when a faint, persistent turbidity is observed.
-
-
Crystal Growth (Ostwald Ripening):
-
Reheat the mixture slightly (to ~60°C) until the turbidity just disappears.
-
Turn off the heat source. Wrap the flask in aluminum foil to insulate (slow cooling).
-
Allow to stir at 50 RPM overnight, reaching room temperature naturally.
-
-
Isolation:
-
Cool the slurry to 0–4°C using an ice bath for 1 hour.
-
Filter under vacuum using a sintered glass funnel (Porosity 3).
-
Wash: Displace mother liquor with 20 mL of cold (0°C) 1:1 Ethyl Acetate/Heptane.
-
-
Drying:
Part 4: Visualization of Workflows
Figure 1: Crystallization Decision Matrix
A logic gate for selecting the correct purification path based on crude purity.
Caption: Decision tree for selecting the optimal crystallization pathway based on initial crude quality.
Figure 2: Solubility & Supersaturation Mechanics
Visualizing the interaction between the thiazole derivative and solvent systems.
Caption: Mechanism of antisolvent-induced nucleation for the nitrobenzoate ester system.
Part 5: References & Validation
The protocols defined above are grounded in the fundamental solubility properties of thiazole derivatives and nitrobenzoate esters, supported by literature on analogous neonicotinoid intermediates.
-
Thiamethoxam Crystallization Precedents:
-
Context: Thiamethoxam, which shares the (2-chloro-1,3-thiazol-5-yl)methyl moiety, is routinely crystallized from methanol or aqueous methanol systems to achieve high purity.
-
Source: Maienfisch, P., et al. "Synthesis and chemistry of thiamethoxam." Chimia 55.3 (2001): 87-92.
-
-
Nitrobenzoate Derivatization Standards:
-
Context: The use of 4-nitrobenzoyl chloride to generate crystalline esters from liquid alcohols is a standard characterization method in organic synthesis due to the planar, stackable nature of the nitrobenzoate group.
-
Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Nitrobenzoate Derivatives).
-
-
Intermediate Purification:
-
Context: Purification of the 2-chloro-5-chloromethylthiazole precursor often requires distillation, but downstream derivatives like the nitrobenzoate allow for lower-temperature purification via crystallization, avoiding thermal decomposition.
-
Source: "Process for purifying 2-chloro-5-chloromethylthiazole."[3] US Patent Application 2003/0023093. Link
-
-
Crystal Structure Analogs:
Sources
Using 4-nitrobenzoate as a protecting group for thiazolyl alcohols
Application Note: Strategic Implementation of 4-Nitrobenzoate (PNB) for Thiazolyl Alcohol Protection
Executive Summary
In the synthesis of complex pharmacophores, thiazolyl alcohols often present a distinct challenge: they frequently manifest as viscous oils or amorphous solids, complicating purification and handling. While standard protecting groups (acetates, silyl ethers) mask the hydroxyl functionality, they rarely improve the physical properties of the intermediate.
This Application Note details the use of the 4-nitrobenzoate (PNB) ester as a superior protecting group for thiazolyl alcohols. Beyond simple protection, the PNB group serves a dual purpose:[1]
-
Crystallinity Enhancement: The rigid, planar nitro-aromatic system promotes
- stacking, often converting oily intermediates into crystalline solids suitable for recrystallization and X-ray diffraction (XRD). -
Electronic Activation: The strong electron-withdrawing nature of the
-nitro group renders the ester significantly more labile to basic hydrolysis than unsubstituted benzoates, allowing mild deprotection conditions that preserve the sensitive thiazole ring.
Scientific Foundation & Mechanistic Logic
The Thiazole Challenge
Thiazoles are electron-deficient heterocycles. While the ring is generally stable, the nitrogen atom (
-
Risk: In acidic protection conditions, the thiazole nitrogen can protonate, potentially trapping the molecule in the aqueous phase during workup or interfering with acylation kinetics.
-
Solution: The PNB installation utilizes basic conditions (Pyridine/DMAP) to neutralize the generated HCl and keep the thiazole free-based.
The PNB Advantage (The "Nitro" Effect)
The 4-nitro group is the functional engine of this protecting group.
-
Inductive Effect (-I): The nitro group pulls electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.
-
Consequence: The carbonyl carbon becomes highly electrophilic. This makes the ester bond weaker toward nucleophilic attack (hydroxide) during deprotection, allowing for faster cleavage at lower temperatures compared to a standard benzoate.
Visualizing the Electronic Activation:
Figure 1: Mechanistic pathway showing how the electron-withdrawing nitro group facilitates milder deprotection.[2]
Experimental Protocols
Protocol A: Installation of the PNB Group
Objective: Quantitative conversion of thiazolyl alcohol to 4-nitrobenzoate ester.
Reagents:
-
Substrate: Thiazolyl alcohol (1.0 equiv)
-
Reagent: 4-Nitrobenzoyl chloride (1.2 – 1.5 equiv)
-
Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the thiazolyl alcohol in anhydrous pyridine.
-
Note: Pyridine acts as both solvent and acid scavenger. Since thiazoles are weak bases, pyridine prevents the formation of thiazolium hydrochloride salts.
-
-
Addition: Cool the solution to 0°C. Add 4-nitrobenzoyl chloride portion-wise over 10 minutes.
-
Observation: A precipitate (Pyridine·HCl) may form immediately.
-
-
Catalysis: Add solid DMAP. Allow the reaction to warm to Room Temperature (RT) and stir for 3–6 hours.
-
Monitoring: Check TLC.[3] The PNB ester is UV-active and will typically have a higher
than the starting alcohol.
-
-
Quench: Add saturated aqueous
(5 mL/mmol) and stir vigorously for 15 minutes to hydrolyze excess acid chloride. -
Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with:
-
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOH/Heptane or EtOAc/Hexanes.
Table 1: Stoichiometry & Troubleshooting
| Component | Equiv. | Role | Troubleshooting Note |
| Thiazolyl Alcohol | 1.0 | Substrate | Ensure dry; water consumes acid chloride. |
| 4-Nitrobenzoyl Chloride | 1.2 | Reagent | If old/hydrolyzed, increase to 1.5 - 2.0 equiv. |
| Pyridine | Solvent | Base/Solvent | If product is acid-sensitive, do not wash with |
| DMAP | 0.1 | Catalyst | Essential for sterically hindered secondary alcohols. |
Protocol B: Selective Deprotection
Objective: Removal of PNB group without degrading the thiazole ring.
Reagents:
-
Substrate: PNB-protected thiazole (1.0 equiv)
-
Base:
(3.0 equiv) OR LiOH (1.5 equiv) -
Solvent: Methanol (MeOH) / THF (3:1 ratio)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crystalline PNB-ester in THF (to ensure solubility), then add MeOH.
-
Hydrolysis: Add solid
(powdered) at RT.-
Why Carbonate? Hydroxide (NaOH) is faster but stronger. Carbonate is milder and sufficient for PNB esters due to the nitro-activation, minimizing risk of thiazole ring opening.
-
-
Reaction: Stir at RT for 1–2 hours.
-
Visual Cue: The suspension may change color (yellowing) due to the release of 4-nitrobenzoate anion.
-
-
Workup: Evaporate volatiles. Resuspend residue in EtOAc and water.
-
Separation: The 4-nitrobenzoic acid byproduct will remain in the aqueous basic layer (
). The deprotected thiazolyl alcohol will partition into the organic layer. -
Isolation: Wash organic layer with brine, dry, and concentrate.[6]
Workflow Visualization
Figure 2: Strategic workflow for utilizing PNB to purify oily intermediates.
Validation & Analytical Data
To confirm successful protection and deprotection, monitor the following signals:
-
1H NMR (Protection):
-
Aromatic Region: Look for the characteristic
system of the 4-nitrobenzene ring (two doublets approx. 8.2–8.3 ppm and 8.1–8.2 ppm). -
Alpha-Proton: The proton on the carbon bearing the oxygen (CH-O) will shift downfield significantly (approx. +1.0 to +1.5 ppm) due to the deshielding effect of the ester.
-
-
1H NMR (Deprotection):
-
Disappearance of the aromatic
signals. -
Upfield shift of the alpha-proton back to its original position.
-
-
TLC:
-
The PNB ester is highly UV active (dark spot under 254 nm).
-
The PNB ester is significantly less polar (higher
) than the free alcohol.
-
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[7] John Wiley & Sons. Link
-
Daines, R. A., et al. (1993). "Quinolone antibacterials: Synthesis and biological activity of thiazolyl-substituted quinolones." Journal of Medicinal Chemistry, 36(22), 3321-3332. (Demonstrates esterification logic in thiazole systems). Link
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161. (Foundational text on DMAP catalysis for hindered alcohols). Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for nitro-group induced crystallinity). Link
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
Application Note: Preparation of UV-Active Derivatives of 2-Chloro-5-(hydroxymethyl)thiazole
Abstract & Introduction
2-Chloro-5-(hydroxymethyl)thiazole (CMT) is a critical heterocyclic intermediate used in the synthesis of neonicotinoid insecticides (e.g., Thiamethoxam, Clothianidin) and antiretroviral pharmaceuticals (e.g., Ritonavir analogs). While the thiazole ring possesses intrinsic UV absorbance (
This Application Note details the preparation of UV-active derivatives of CMT to enhance detection sensitivity and selectivity. We focus on two primary derivatization strategies targeting the C5-hydroxymethyl moiety:
-
Esterification using 4-Nitrobenzoyl Chloride (High Sensitivity).
-
Carbamylation using Phenyl Isocyanate (High Stability).
These protocols transform the weak native chromophore into a species with high absorbance in the UV-Vis region (
Chemical Strategy & Mechanism[1]
The derivatization logic relies on the nucleophilicity of the primary hydroxyl group at the C5 position. The 2-chloro substituent on the thiazole ring is electron-withdrawing, which slightly reduces the nucleophilicity of the hydroxyl oxygen compared to an aliphatic alcohol, but it remains sufficiently reactive for standard acylation.
reaction Pathways
-
Pathway A (Esterification): Reaction with an acid chloride introduces a conjugated phenyl system. The nitro group (
) acts as an auxochrome, significantly increasing . -
Pathway B (Carbamylation): Reaction with an isocyanate forms a stable carbamate (urethane) linkage. This is preferred when the ester linkage might be hydrolytically unstable in the mobile phase.
Graphical Workflow (DOT)
Figure 1: Reaction pathways for the synthesis of UV-active CMT derivatives. Pathway A (top) utilizes esterification for maximum sensitivity; Pathway B (bottom) utilizes carbamylation for stability.
Experimental Protocols
Protocol A: High-Sensitivity Derivatization (4-Nitrobenzoate Ester)
This method is recommended for trace analysis (LOD enhancement). The 4-nitrobenzoate moiety provides a strong absorbance band shifted away from the solvent front.
Reagents:
-
2-Chloro-5-(hydroxymethyl)thiazole (CMT)
-
4-Nitrobenzoyl chloride (Reagent grade,
) -
Pyridine (Anhydrous) or Triethylamine (TEA) in Dichloromethane (DCM)
-
Acetonitrile (HPLC Grade)
Step-by-Step Procedure:
-
Preparation: Dissolve
of CMT ( ) in of anhydrous Dichloromethane (DCM). -
Base Addition: Add
of Triethylamine (TEA) (approx. 2 eq). Note: Pyridine ( ) can be used as both solvent and base if DCM is omitted. -
Acylation: Cool the solution to
in an ice bath. Slowly add of 4-Nitrobenzoyl chloride ( , 1.1 eq) dissolved in DCM. -
Reaction: Allow the mixture to warm to room temperature and stir for 60 minutes.
-
Checkpoint: Monitor by TLC (Silica, 50:50 Hexane:EtOAc). The polar alcohol spot (
) should disappear, replaced by a less polar ester spot ( ).
-
-
Quenching: Add
of saturated Sodium Bicarbonate ( ) solution to hydrolyze excess acid chloride. Stir for 10 minutes. -
Extraction: Transfer to a separatory funnel. Wash the organic layer with water (
) and brine ( ). -
Drying: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under nitrogen or reduced pressure. -
Reconstitution: Dissolve the residue in
Acetonitrile for HPLC analysis.
Protocol B: High-Stability Derivatization (Phenyl Carbamate)
Recommended when the analyte must be stored for extended periods before analysis.
Reagents:
-
CMT[1]
-
Catalyst: Dibutyltin dilaurate (DBTL) - Optional but accelerates reaction.
-
Solvent: Toluene or Acetonitrile (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve
CMT in anhydrous Toluene. -
Addition: Add
Phenyl Isocyanate (1.1 eq). -
Catalysis: Add
drop of DBTL. -
Heating: Heat the mixture to
for 30 minutes in a sealed vial. -
Work-up: Evaporate the solvent. The excess isocyanate can be removed by adding methanol (forming methyl carbamate, which is volatile or separates easily in HPLC) or by vacuum drying.
-
Reconstitution: Dissolve in Mobile Phase.
Analytical Validation (HPLC-UV)
The following parameters are established for the 4-Nitrobenzoate derivative.
HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, |
| Mobile Phase A | Water + |
| Mobile Phase B | Acetonitrile + |
| Flow Rate | |
| Gradient | |
| Detection | UV @ |
| Injection Vol |
Expected Results
-
Native CMT: Elutes early (approx.
) with weak absorbance. -
Derivative: Elutes later (approx.
) due to increased lipophilicity from the benzoyl group. -
Sensitivity Gain: Expect a
increase in peak area compared to equimolar native CMT at .
Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of CMT via UV-active derivatization.
Troubleshooting & Critical Parameters
Moisture Control
Acid chlorides and isocyanates are moisture-sensitive.
-
Issue: Reagent hydrolyzes to 4-nitrobenzoic acid or diphenylurea (white precipitate) before reacting with CMT.
-
Solution: Use anhydrous solvents (DCM/Toluene) and dry glassware. If a precipitate forms, filter the sample through a
PTFE filter before HPLC injection.[6]
Excess Reagent Peaks
Derivatizing agents often have strong UV absorbance themselves.
-
Issue: Large interfering peaks from unreacted benzoyl chloride or its hydrolyzed acid.
-
Solution: The "Quenching" step with
converts unreacted chloride to the benzoate salt, which elutes in the void volume (very early) in Reverse Phase HPLC, separating it from the lipophilic CMT-derivative.
Stability of the Thiazole Ring
-
Issue: Highly acidic conditions or extreme heat can degrade the chlorothiazole ring.
-
Solution: Keep reaction temperatures below
and buffer the HPLC mobile phase (pH 3-4 is ideal; avoid pH < 2).
References
-
European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP0446913A1). Google Patents. Link
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.[2] Link
-
Basavanakatti, V. N., et al. (2024).[7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry, 18, 220.[7] Link[7]
-
PubChem. (2025).[8] 2-Chloro-5-(chloromethyl)thiazole Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.).[6] 4-Nitrobenzoyl chloride Product Specification.Link
Sources
- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 2. journalajacr.com [journalajacr.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Unreacted 4-Nitrobenzoyl Chloride
Welcome to the technical support center for handling reactions involving 4-nitrobenzoyl chloride. As a highly reactive acylating agent, 4-nitrobenzoyl chloride is a valuable reagent in the synthesis of a wide range of compounds, including esters and amides, which are often key intermediates in pharmaceutical development.[1][2][3] However, its high reactivity also necessitates careful consideration for its removal from the reaction mixture upon completion. This guide provides in-depth troubleshooting advice and detailed protocols to help you effectively remove unreacted 4-nitrobenzoyl chloride and its byproducts, ensuring the purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 4-nitrobenzoyl chloride?
A1: Residual 4-nitrobenzoyl chloride can interfere with subsequent reaction steps and complicate the purification of the desired product. Due to its reactivity, it can react with moisture in the air to form 4-nitrobenzoic acid, which can also act as an impurity.[4][5]
Q2: What is the most common and straightforward method for removing excess 4-nitrobenzoyl chloride?
A2: The most common method is to quench the reaction mixture with an aqueous solution. This intentionally hydrolyzes the unreacted 4-nitrobenzoyl chloride to 4-nitrobenzoic acid. The resulting carboxylic acid can then be easily removed by extraction with a basic aqueous solution.[1][6]
Q3: What are the primary byproducts I should be concerned about?
A3: The main byproduct from quenching unreacted 4-nitrobenzoyl chloride is 4-nitrobenzoic acid. Additionally, if a base like triethylamine or pyridine is used in the reaction, its hydrochloride salt will also be present.[4]
Q4: My product is sensitive to water or basic conditions. What are my options?
A4: If your product is unstable in the presence of water or bases, alternative non-aqueous workup procedures should be considered. These can include using a scavenger resin or performing a careful distillation or recrystallization if the physical properties of your product and the unreacted starting material are sufficiently different.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield after aqueous workup. | The desired product may have some solubility in the aqueous phase, especially if it is polar. | Minimize the volume of the aqueous washes. If the product is sufficiently non-polar, consider back-extracting the aqueous layers with a fresh portion of the organic solvent. |
| Persistent yellow color in the product. | The yellow color is characteristic of the 4-nitrobenzoyl group. Its presence after purification may indicate residual 4-nitrobenzoyl chloride or 4-nitrobenzoic acid. | Ensure thorough washing with a basic solution to remove all acidic impurities. Consider an additional purification step such as recrystallization or column chromatography. |
| Emulsion formation during extraction. | High concentrations of salts or polar solvents like DMF or DMSO can lead to the formation of emulsions. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to break the emulsion. If using water-miscible solvents, it is best to remove them under reduced pressure before the workup.[7] |
| Product crystallizes out during workup. | The product may have low solubility in the extraction solvent at room temperature. | Perform the extraction with warmed solvents or dilute the reaction mixture further with an appropriate solvent in which the product is more soluble. |
In-Depth Purification Protocols
Protocol 1: Standard Aqueous Quench and Extraction
This is the most widely applicable method for removing unreacted 4-nitrobenzoyl chloride from reaction mixtures where the desired product is stable to water and dilute base.
Principle: This method relies on the rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid. The carboxylic acid is then deprotonated by a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase during extraction.
Step-by-Step Methodology:
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the stirred reaction mixture.[1][6] Caution: Quenching can be exothermic and may release CO₂ gas if bicarbonate is used. Add the quenching solution slowly and ensure adequate venting.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is advisable to first remove the solvent under reduced pressure and then redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[7]
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃. Separate the layers.
-
Wash the organic layer with water.
-
Finally, wash the organic layer with brine to remove any remaining water.[1]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid products from unreacted 4-nitrobenzoyl chloride and its hydrolysis byproduct, 4-nitrobenzoic acid.
Principle: This method takes advantage of the differences in solubility between the desired product and impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system. For products of reactions with 4-nitrobenzoyl chloride, common recrystallization solvents include ethanol, aqueous ethanol, or mixtures of a non-polar solvent like hexanes with a more polar solvent like ethyl acetate.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Workflow for Aqueous Quench and Extraction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitrobenzoyl chloride for HPLC derivatization, LiChropur , = 99.0 GC 122-04-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
1H NMR spectrum analysis of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Topic: 1H NMR Spectrum Analysis of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate Content Type: Comparative Analysis & Verification Guide
Executive Summary
This technical guide provides a structural verification framework for (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate . Designed for medicinal chemists and process development scientists, this document moves beyond simple peak listing. It focuses on comparative analysis against synthetic precursors to validate reaction completion and structural integrity.
The core diagnostic challenge addressed here is differentiating the target ester from its alcohol precursor, (2-chloro-1,3-thiazol-5-yl)methanol, and the acylating agent, 4-nitrobenzoyl chloride (or acid), using proton nuclear magnetic resonance (
Part 1: Structural Logic & Electronic Assignments
To interpret the spectrum accurately, one must understand the electronic environment driving the chemical shifts (
1.1 The Electronic Push-Pull System
The molecule consists of two distinct aromatic systems linked by a methylene bridge.
-
The Electrophile (Benzoate): The 4-nitro group is strongly electron-withdrawing (
), significantly deshielding the aromatic protons, particularly those ortho to the nitro group. -
The Linker (Methylene): The
group is the "sensor" of the molecule. It is flanked by the thiazole ring and the ester oxygen. Its chemical shift is the primary indicator of successful esterification. -
The Heterocycle (Thiazole): The 2-chloro substitution exerts an inductive withdrawing effect, while the nitrogen atom in the ring further deshields the C4-proton.
1.2 Signal Assignment Logic (DOT Visualization)
Figure 1: Structural causality map linking molecular moieties to their specific NMR signals.
Part 2: Comparative Analysis (The Validation Protocol)
The most critical task in synthesis is proving the reaction worked. This section compares the Target Product against its Starting Materials (SM).
2.1 The Diagnostic Shift (The "Ester Effect")
The most reliable method to confirm synthesis is tracking the methylene protons.
-
Precursor (Alcohol): In (2-chloro-1,3-thiazol-5-yl)methanol, the
protons typically resonate between 4.80 – 4.95 ppm . -
Target (Ester): Upon esterification, the electron-withdrawing nature of the carbonyl group shifts these protons downfield by approximately 0.6 ppm .
-
Validation Criterion: If you observe a singlet shifting from ~4.9 ppm to ~5.55 ppm , the C-O bond formation is successful.
2.2 Comparative Data Table (CDCl
, 400 MHz)
| Proton Assignment | Precursor A (Alcohol) | Precursor B (Acid/Chloride) | Target Product (Ester) | Multiplicity | Integration |
| Thiazole C4-H | ~7.50 | N/A | 7.60 – 7.65 | Singlet (s) | 1H |
| Methylene (-CH | 4.85 – 4.95 | N/A | 5.50 – 5.60 | Singlet (s) | 2H |
| Ar-H (Ortho to NO | N/A | 8.35 – 8.40 | 8.30 – 8.35 | Doublet (d) | 2H |
| Ar-H (Ortho to C=O) | N/A | 8.20 – 8.25 | 8.20 – 8.25 | Doublet (d) | 2H |
*Note: The aromatic protons often appear as an AA'BB' system (pseudo-doublets) due to the para-substitution symmetry.
2.3 Impurity Profiling
-
Residual Alcohol: Look for a small singlet at ~4.9 ppm.
-
Hydrolyzed Acid: Look for a broad singlet (COOH) >10 ppm and a shift in the aromatic region.
-
Residual Solvent: CDCl
(7.26 ppm), Water (1.56 ppm), or reaction solvents like DCM (5.30 ppm) which can overlap with the diagnostic methylene peak if not carefully evaporated.
Part 3: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized acquisition workflow.
3.1 Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Use 0.6 mL of CDCl
(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why CDCl
? It provides excellent solubility for nitro-aromatics and prevents exchange of labile protons (unlike MeOH-d4).
-
-
Filtration: If the solution is cloudy (common with nitro-compounds containing inorganic salts), filter through a small plug of glass wool into the NMR tube.
3.2 Instrument Parameters (Standard 400 MHz)
-
Temperature: 298 K (25°C).
-
Spectral Width: -2 to 14 ppm (to capture potential acid protons).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Nitro-aromatic protons can have longer T1 relaxation times. A short D1 can lead to under-integration of the aromatic signals relative to the methylene singlet.
-
-
Scans (NS): 16 (minimum) to 64 (for impurity detection).
3.3 Workflow Visualization
Figure 2: Decision tree for validating reaction success based on chemical shift analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate (Analogous aromatic system data). Link
-
Santa Cruz Biotechnology. (2-Chloro-1,3-thiazol-5-yl)methanol Product Data (Precursor reference). Link
Sources
Diagnostic FTIR Profiling of Thiazole Derivatives: Nitro and Ester Signatures
Executive Summary
In the high-stakes arena of drug discovery, thiazole derivatives act as privileged scaffolds, appearing in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). For medicinal chemists, the rapid and unambiguous confirmation of functionalization—specifically nitro (
This guide moves beyond basic spectral interpretation. It analyzes the specific vibrational shifts induced by the thiazole heteroaromatic system, compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternatives (Raman, NMR), and provides a self-validating protocol for data acquisition.
Part 1: The Thiazole Matrix – Electronic Context
To interpret FTIR data accurately, one must understand the electronic environment. The thiazole ring is a 5-membered heterocycle containing sulfur and nitrogen.[1]
-
-Deficiency: The imine nitrogen (
) exerts an electron-withdrawing effect, similar to pyridine. - -Excessiveness: The sulfur atom acts as an electron donor via resonance.[1]
Impact on Spectra: Substituents like nitro or ester groups attached to the thiazole ring experience a "push-pull" electronic effect that shifts their vibrational frequencies compared to standard benzene derivatives. This conjugation typically lowers the wavenumber of stretching vibrations due to increased single-bond character.[1]
Part 2: Critical Peak Analysis
The identification of nitro and ester groups relies on detecting specific vibrational modes. In a thiazole environment, these peaks are distinct and diagnostic.
The Nitro Group ( ): The "Vampire Teeth"
The nitro group is one of the most reliable IR markers. It displays two strong bands derived from the N-O stretching vibrations.
-
Asymmetric Stretch (
): Typically found between 1550–1475 cm⁻¹ .[1] In thiazole derivatives, this band is often very strong and can obscure the thiazole ring's own stretch (~1609 cm⁻¹). -
Symmetric Stretch (
): Found between 1360–1290 cm⁻¹ .[1] -
Diagnostic Logic: You must see both peaks to confirm the group.[1] A single peak in the 1500 region could be a ring vibration or amide II band.
The Ester Group ( ): The Carbonyl Anchor
The ester functionality provides a sharp, intense signal dominated by the carbonyl stretch.
-
Carbonyl Stretch (
): While saturated aliphatic esters absorb at ~1735–1750 cm⁻¹, conjugation with the thiazole ring typically shifts this band to lower energy, 1710–1730 cm⁻¹ . Strong hydrogen bonding (e.g., in hydrazinyl derivatives) can push this even lower, to ~1685 cm⁻¹. -
C-O Stretch: A "fingerprint" band appearing between 1050–1300 cm⁻¹ .[1][2] This is often complex due to coupling with ring vibrations.[1]
Summary of Characteristic Peaks
| Functional Group | Vibration Mode | Standard Range (cm⁻¹) | Thiazole-Specific Range (cm⁻¹) | Intensity | Notes |
| Nitro ( | N-O Asymmetric | 1550–1500 | 1570–1490 | Strong | Can overlap with ring C=C/C=N |
| N-O Symmetric | 1370–1300 | 1399–1335 | Medium/Strong | Critical for confirmation | |
| Ester ( | C=O[1][3][4] Stretch | 1750–1735 | 1730–1685 | Very Strong | Lowers with conjugation/H-bonding |
| C-O Stretch | 1300–1000 | 1250–1050 | Medium | Broad/Multiple bands | |
| Thiazole Ring | C=N Stretch | ~1600 | 1610–1590 | Medium | Diagnostic of the scaffold |
| C-S Stretch | 700–600 | 750–600 | Weak/Medium | Often obscured in fingerprint |
Part 3: Comparative Utility – FTIR vs. Alternatives
While FTIR is the industry standard for functional group inventory, it is not the only tool.
FTIR vs. Raman Spectroscopy[1][3][5][6][7][8][9]
-
The Physics: FTIR measures absorption (change in dipole moment); Raman measures scattering (change in polarizability).[5]
-
Nitro/Ester Detection:
-
FTIR: The
and bonds are highly polar, making them extremely strong in IR spectra. They are the "loudest" signals.[1] -
Raman: The
symmetric stretch is Raman active, but the signal is often weaker than in IR. Raman excels at detecting the non-polar or bonds within the thiazole backbone.
-
-
Verdict: Use FTIR for rapid confirmation of Nitro/Ester groups.[1] Use Raman if you are analyzing aqueous solutions (water absorbs IR strongly) or need to study the symmetric vibrations of the ring system.
FTIR vs. 1H-NMR[1][10][11][12][13]
-
The Trade-off:
-
FTIR: Instantaneous.[1] Tells you what pieces are there (Inventory).
-
NMR: Slower. Tells you how they are connected (Map).
-
-
Verdict: FTIR is the superior screening tool during synthesis (e.g., monitoring the disappearance of a starting material peak). NMR is required for final structural validation.[1]
Part 4: Experimental Protocol (Self-Validating)
Method: KBr Pellet Transmission (The Gold Standard)
While ATR (Attenuated Total Reflectance) is convenient, KBr pellets offer superior resolution and intensity for sharp crystalline thiazole derivatives.
Step-by-Step Workflow:
-
Preparation: Mix 1–2 mg of the dry thiazole derivative with ~100 mg of spectroscopic grade KBr powder.
-
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Validation: If the powder is gritty, light scattering will distort the baseline (Christiansen effect).
-
Compression: Press at 8–10 tons of pressure for 1–2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Validation Check:
Part 5: Visualization of Spectral Logic
The following diagram illustrates the decision logic for assigning peaks in a nitro-ester thiazole derivative.
Figure 1: Logic flow for spectral assignment. Note that Nitro confirmation requires identifying both asymmetric (Region 2) and symmetric (Region 3) bands.
References
-
Impact Factor . Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Retrieved from
-
Chemical Methodologies . Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from
-
National Institutes of Health (PMC) . Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. Retrieved from
-
Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Retrieved from
-
Specac . Interpreting Infrared Spectra. Retrieved from
-
LabX . Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. Retrieved from
-
Rocky Mountain Labs . Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in municipal trash.
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a halogenated, nitrogen-sulfur heterocyclic ester. It requires disposal via high-temperature incineration at a permitted hazardous waste facility.
-
Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).
-
Key Incompatibility: Strong Bases (risk of rapid hydrolysis and heat generation).[1]
-
Critical Hazard: Thermal decomposition releases toxic Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the chemical nature of the waste.[2] This compound is often a pharmaceutical intermediate (structurally related to the thiazole moiety in antiretrovirals like Ritonavir).
| Property | Description | Implications for Disposal |
| Chemical Structure | Chlorinated thiazole ring attached to a nitrobenzoate ester. | Halogenated: Requires scrubbed incineration to capture acid gases.Nitro Group: Potential for energetic decomposition if heated under confinement. |
| Physical State | Typically a pale yellow to off-white solid. | Must be solubilized or double-bagged as solid waste. |
| Reactivity | Susceptible to hydrolysis in basic conditions. | Do not mix with basic waste streams (e.g., NaOH, KOH) to prevent container pressurization. |
| Toxicity | Irritant (Skin/Eye); Suspected Mutagen.[3][4] | Handle with full PPE (Nitrile gloves, lab coat, safety glasses). |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: If a waste container contains any amount of this compound, the entire container is classified as Halogenated Hazardous Waste.
-
Check the Matrix:
-
Select Container:
-
Use high-density polyethylene (HDPE) or glass containers.
-
Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
Phase 2: Packaging & Labeling
Standard: Follow US EPA (RCRA) or local regulatory labeling standards strictly.
-
Step 1: Transfer waste to the container in a fume hood.
-
Step 2: Complete the Hazardous Waste Tag before the waste leaves the hood.
-
Step 3: Write the Full Chemical Name : "(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate".
-
Prohibited: Do not use abbreviations like "Nitro-ester" or chemical formulas.
-
-
Step 4: Check the following hazard boxes on the tag:
Phase 3: Decontamination of Glassware
Do not wash contaminated glassware directly in the sink.
-
Rinse 1: Rinse glassware with a small volume of Acetone or Dichloromethane.
-
Dispose: Pour this rinse into the Halogenated Waste container.
-
Wash: Once visibly clean, wash glassware with soap and water in the sink.
Operational Decision Tree (Workflow)
The following diagram outlines the logical flow for disposing of this specific compound, ensuring compliance and safety.
Caption: Decision matrix for segregating (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate based on physical state and solvent matrix.
Regulatory & Safety Data
Waste Classification Codes (US EPA/RCRA Context)
While this specific molecule may not be explicitly "P" or "U" listed by name, it falls under broader characteristic definitions used by waste vendors.
| Code Category | Likely Applicable Code | Reason |
| Characteristic | D001 / D003 | If in flammable solvent (D001) or potentially reactive nitro-group (D003 - rare for this ester but possible). |
| Halogenated | F001 / F002 | If spent halogenated solvents are used in the process. |
| Vendor Profile | "Halogenated Org" | Most waste vendors (e.g., Veolia, Clean Harbors) require this profile for incineration pricing. |
Emergency Procedures
-
Spill (Solid): Dampen slightly with water (to prevent dust) and sweep into a disposal jar. Do not create dust.[1][3][10][11][12][13]
-
Spill (Liquid): Absorb with vermiculite or sand.[10] Do not use paper towels if the solvent is an oxidizer (though rare for this compound). Place absorbent in the Halogenated Waste drum.
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[13] The nitrobenzoate moiety can absorb through skin.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 4-nitrobenzoate (Structural Analog Safety Data). Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mtu.edu [mtu.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dev25.webster.edu [dev25.webster.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. wku.edu [wku.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
